molecular formula C₂₃H₂₀D₁₂O₃ B1156597 Estradiol 17-Valerate-d12

Estradiol 17-Valerate-d12

Cat. No.: B1156597
M. Wt: 368.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 17-Valerate-d12 is a deuterated analog of estradiol valerate, a synthetic estrogen ester widely used in hormone replacement therapy (HRT) and assisted reproductive technologies. The compound features 12 deuterium atoms (denoted by "-d12"), strategically replacing hydrogen atoms to enhance its utility as an internal standard in mass spectrometry-based assays. This isotopic labeling minimizes interference from endogenous estradiol during pharmacokinetic or metabolic studies .

Structurally, estradiol 17-valerate consists of 17β-estradiol esterified with valeric acid at the 17-position, increasing lipophilicity and prolonging half-life compared to unmodified estradiol . The deuterated variant retains this structure but exhibits distinct physicochemical properties, such as a molecular weight of approximately 368.5 g/mol (vs. 356.5 g/mol for non-deuterated estradiol valerate), improving analytical specificity in quantitation .

Properties

Molecular Formula

C₂₃H₂₀D₁₂O₃

Molecular Weight

368.57

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d12;  Estradiol Valerate-d12;  3-Hydroxy-17β-(valeroyl-d12)oxyestra-1,3,5(10)-triene;  Atladiol-d12;  Climaval-d12;  Deladiol; -d12 Delestrogen-d12;  Delestrogen 4x-d12;  Estradiol 17β-Valerate-d12;  Estrad

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Estradiol Valerate

Pharmacokinetic and Analytical Utility

  • Deuterium Labeling: Estradiol 17-Valerate-d12 is primarily used in research to differentiate exogenous from endogenous estradiol in biological matrices. This is critical in studies where endogenous hormone levels complicate drug monitoring .
  • Metabolic Stability: Deuterium substitution at the 17-valerate moiety reduces metabolic degradation rates, though this effect is less pronounced compared to modifications at other positions (e.g., 3-sulfate derivatives in ) .
Property This compound Estradiol Valerate
Molecular Weight (g/mol) ~368.5 356.5
Primary Use Analytical standard Clinical therapy
Metabolic Interference Low (deuterated) High (endogenous)

Comparison with Transdermal Estradiol

Transdermal estradiol (e.g., 17β-estradiol patches) bypasses first-pass metabolism, offering steadier hormone levels and reduced hepatic strain compared to oral estradiol valerate. Key differences include:

  • However, transdermal administration eliminated clinical abortions (0% vs. 4.8% in oral group) .
  • Patient Compliance : Transdermal patches simplify dosing and reduce emotional stress, though adherence can vary due to skin irritation .
Parameter Transdermal Estradiol Oral Estradiol Valerate
Peak Estradiol (pg/mL) ~80 ~120
Cycle Cancellation Rate 4.4% 6.7%
Patient Cost Burden Lower Higher

Comparison with Ethinyl Estradiol and Other Derivatives

Ethinyl Estradiol

Ethinyl estradiol, a synthetic estrogen with an ethinyl group at C17, exhibits higher oral bioavailability and potency than estradiol valerate. However, it carries greater thrombogenic risks, limiting its use in HRT .

Sulfamate and Furoxan Derivatives

  • Sulfamate Estradiols : Derivatives like those in show enhanced steroid sulfatase inhibition (up to 10-fold) due to hydrophobic substituents near the steroid D-ring, a feature absent in estradiol 17-valerate .

Structural and Functional Insights from Related Compounds

  • 17-Substituted Estradiols : Sulfation or phosphorylation at the 17-position (e.g., estradiol 17-sulfate in ) enhances enzyme inhibition potency, suggesting that modifications at this site can fine-tune biological activity .
  • Generic Development Challenges: Endogenous estradiol complicates bioequivalence studies for non-deuterated estradiol valerate, whereas deuterated forms simplify analytical validation .

Q & A

Basic: What are the critical storage and handling protocols for Estradiol 17-Valerate-d12 to ensure chemical stability?

Answer:

  • Storage: Keep containers tightly sealed in a dry, well-ventilated environment at -20°C for long-term stability . Avoid exposure to incompatible materials like strong oxidizing agents to prevent decomposition into hazardous byproducts (e.g., carbon monoxide) .
  • Handling: Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH-approved respirators, gloves, and safety goggles, to minimize inhalation or dermal contact. Ground equipment to prevent static discharge during transfers .

Basic: How should researchers design initial experiments to assess this compound’s bioactivity in endocrine disruption studies?

Answer:

  • Experimental Framework:
    • Define a hypothesis-driven research question with clear independent (e.g., dose, exposure duration) and dependent variables (e.g., receptor binding affinity, gene expression changes) .
    • Use validated reference standards (e.g., USP/EP pharmacopeial standards) for calibration and quality control .
    • Include negative controls (e.g., solvent-only groups) and positive controls (e.g., non-deuterated Estradiol 17-Valerate) to validate assay sensitivity .

Advanced: How can researchers resolve contradictions in toxicological data for this compound across studies?

Answer:

  • Weight of Evidence (WoE) Analysis:
    • Compile data from in vitro, in vivo, and computational models, prioritizing studies with transparent methodologies (e.g., OECD-compliant assays) .
    • Evaluate data quality using criteria such as statistical power, dose-response consistency, and replication across labs.
    • Address outliers by re-examining experimental conditions (e.g., solvent compatibility, temperature fluctuations) .

Advanced: What methodological steps ensure accurate quantification of this compound in complex biological matrices?

Answer:

  • Analytical Workflow:
    • Sample Preparation: Use solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects .
    • Instrumentation: Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Validate methods per ICH guidelines (accuracy: 90–110%, precision: RSD <15%) .
    • Data Normalization: Adjust for isotopic interference by cross-referencing with non-deuterated analogs .

Basic: What ethical considerations apply to in vivo studies using this compound?

Answer:

  • Ethical Compliance:
    • Obtain institutional animal care committee approval, adhering to the "3Rs" (Replacement, Reduction, Refinement) .
    • Document humane endpoints (e.g., tumor size thresholds) and euthanasia protocols.
    • Disclose funding sources and potential conflicts of interest in publications .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Answer:

  • Stability Testing Protocol:
    • Thermal Stability: Incubate samples at 25°C, 37°C, and 50°C for 24–72 hours, analyzing degradation via HPLC .
    • Photostability: Expose to UV light (300–400 nm) and measure photodegradation products .
    • Oxidative Stress: Test reactivity with hydrogen peroxide or hydroxyl radicals, quantifying byproducts like quinones .

Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Answer:

  • Analysis Framework:
    • Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
    • Sensitivity Analysis: Use bootstrap resampling to assess confidence intervals for small sample sizes.
    • Comparative Methods: Apply Mendelian randomization (e.g., inverse-variance weighting) to infer causal relationships in epidemiological data .

Basic: How should researchers mitigate risks of aerosol formation during this compound handling?

Answer:

  • Risk Mitigation:
    • Use closed-system transfers (e.g., syringe filters) to minimize airborne particulates.
    • Implement local exhaust ventilation and HEPA filters in workspaces .
    • Monitor air quality with real-time particulate sensors .

Advanced: How to integrate this compound findings with existing literature on endocrine disruptors?

Answer:

  • Literature Synthesis Strategy:
    • Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps.
    • Cross-reference results with databases like ToxCast, focusing on conserved molecular pathways (e.g., ERα signaling) .
    • Use citation management tools (e.g., Zotero) to track primary sources and avoid redundant claims .

Advanced: What protocols validate the purity of synthesized this compound batches?

Answer:

  • Validation Steps:
    • Chromatography: Confirm >98% purity via HPLC with UV/Vis detection (λ = 280 nm) .
    • Spectroscopy: Validate structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
    • Batch Consistency: Perform accelerated stability testing (40°C/75% RH for 6 months) to assess degradation trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.